Nadoxolol Hydrochloride is derived from the naphthalene family and is classified as an organic compound. Its chemical formula is with a molecular weight of 296.75 g/mol. The compound is typically synthesized in laboratory settings and is also produced on an industrial scale for pharmaceutical use.
The synthesis of Nadoxolol Hydrochloride involves several key steps, starting with the preparation of 1-chloro-3-(1-naphthyloxy)-2-propanol, which serves as a crucial intermediate. The synthetic route generally includes:
Industrial production methods mirror laboratory techniques but are optimized for larger scales, ensuring efficiency and compliance with pharmaceutical standards.
The molecular structure of Nadoxolol Hydrochloride can be represented using various notations:
C1=CC=C2C(=C1)C=CC=C2OCC(CC(=[NH+]O)N)O.Cl
InChI=1S/C14H16N2O3.ClH/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,17-18H,8-9H2,(H2,15,16);1H
The structure features a naphthalene ring system connected to a propanol moiety, which contributes to its biological activity. The presence of hydroxyl and amine groups enhances its solubility and interaction with biological targets.
Nadoxolol Hydrochloride can participate in various chemical reactions:
The specific products formed depend on reaction conditions and reagents used; for instance, oxidation may yield ketones or aldehydes while reduction can produce alcohols.
The mechanism of action for Nadoxolol Hydrochloride primarily involves blocking beta-adrenergic receptors in the heart. This action leads to:
Pharmacological studies indicate that Nadoxolol Hydrochloride effectively manages symptoms associated with hypertension and other cardiovascular disorders by modulating adrenergic signaling pathways .
Nadoxolol Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for ensuring the stability and efficacy of the compound when used in pharmaceutical formulations.
Nadoxolol Hydrochloride has significant applications in medicine:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0